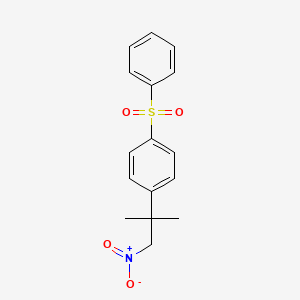
Dimethyl 1-(2,4-dibromo-6-ethylphenyl)-1H-pyrazole-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(2,4-dibromo-6-ethylphenyl)-1H-pyrazole-3,4-dicarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine atoms, an ethyl group, and a pyrazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(2,4-dibromo-6-ethylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 6-ethylphenyl derivatives, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves esterification to introduce the dimethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2,4-dibromo-6-ethylphenyl)-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The bromine atoms and the pyrazole ring can participate in oxidation reactions under specific conditions.
Reduction: Reduction reactions can target the bromine atoms, leading to debromination.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Dimethyl 1-(2,4-dibromo-6-ethylphenyl)-1H-pyrazole-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Industry: Its reactivity and stability make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 1-(2,4-dibromo-6-ethylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with molecular targets through its bromine atoms and pyrazole ring. These interactions can modulate specific pathways, leading to desired chemical or biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-ethylphenyl derivatives: These compounds share the bromine and ethyl groups but differ in the functional groups attached to the phenyl ring.
Pyrazole derivatives: Compounds with a pyrazole ring but different substituents can exhibit varying reactivity and applications.
Uniqueness
Dimethyl 1-(2,4-dibromo-6-ethylphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the combination of its bromine atoms, ethyl group, and pyrazole ring, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications.
Properties
CAS No. |
853349-14-1 |
|---|---|
Molecular Formula |
C15H14Br2N2O4 |
Molecular Weight |
446.09 g/mol |
IUPAC Name |
dimethyl 1-(2,4-dibromo-6-ethylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C15H14Br2N2O4/c1-4-8-5-9(16)6-11(17)13(8)19-7-10(14(20)22-2)12(18-19)15(21)23-3/h5-7H,4H2,1-3H3 |
InChI Key |
OYCGONNZIRSDAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)Br)N2C=C(C(=N2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



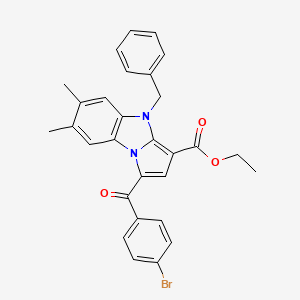
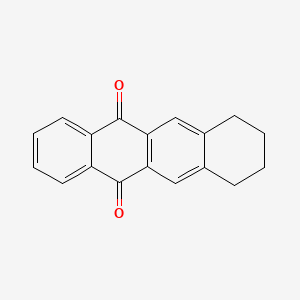
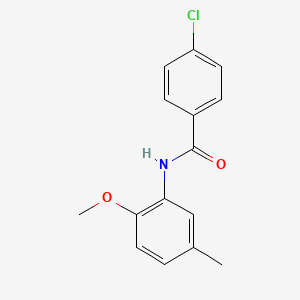


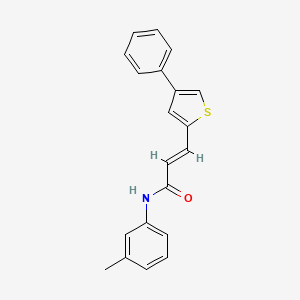
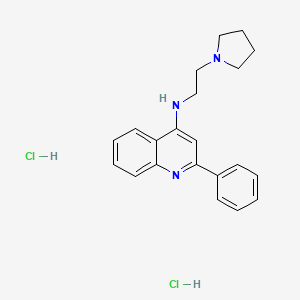
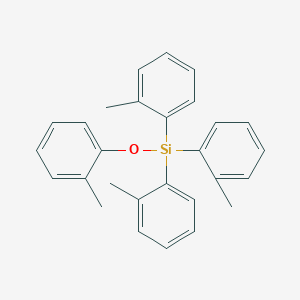
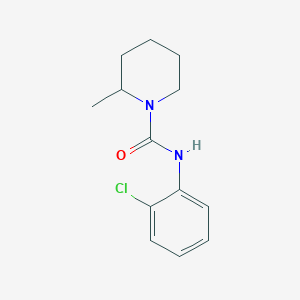
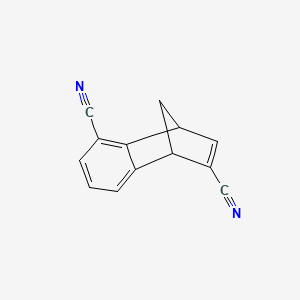
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
